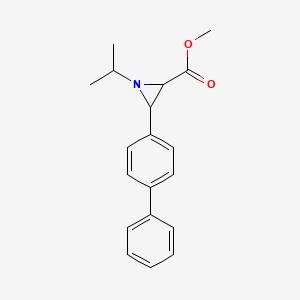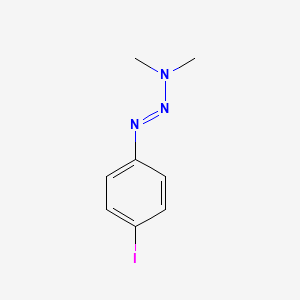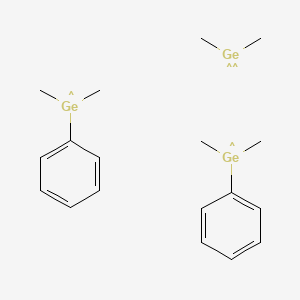
Dimethyl-lambda~2~-germane--dimethyl(phenyl)germyl (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) is a compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) typically involves the reaction of germanium tetrachloride with organolithium or organomagnesium reagents. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions. For example, the reaction of germanium tetrachloride with dimethylmagnesium in anhydrous ether can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) include other organogermanium compounds such as:
- Trimethylgermane
- Tetramethylgermane
- Phenylgermane
Uniqueness
What sets dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) apart from these similar compounds is its unique combination of organic groups attached to the germanium atom. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
22702-73-4 |
|---|---|
Molekularformel |
C18H28Ge3 |
Molekulargewicht |
462.3 g/mol |
InChI |
InChI=1S/2C8H11Ge.C2H6Ge/c2*1-9(2)8-6-4-3-5-7-8;1-3-2/h2*3-7H,1-2H3;1-2H3 |
InChI-Schlüssel |
KDWVFDRSYYXDEY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]C.C[Ge](C)C1=CC=CC=C1.C[Ge](C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


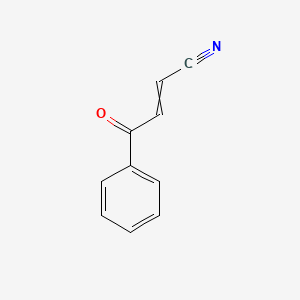
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
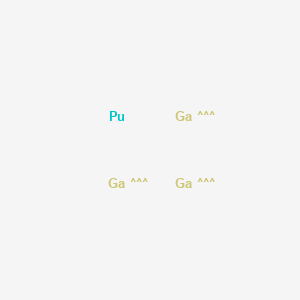
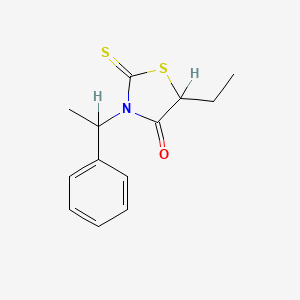
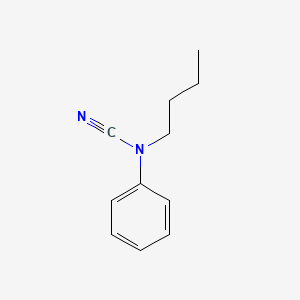
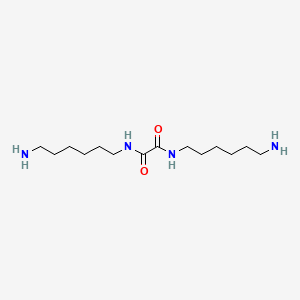

![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
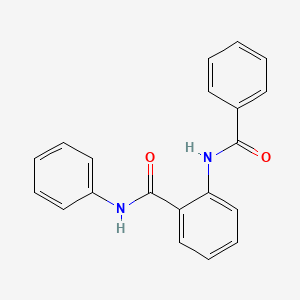
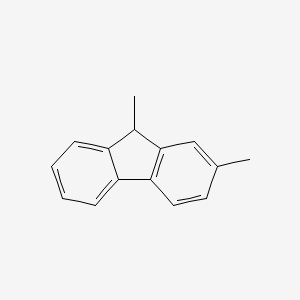
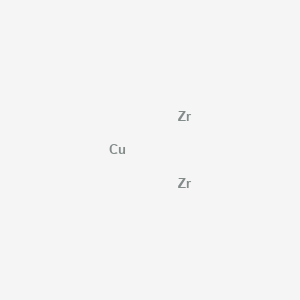
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
